N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide

Catalog No.
S2930502
CAS No.
1351601-49-4
M.F
C21H21NO2
M. Wt
319.404
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpro...

CAS Number

1351601-49-4

Product Name

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-phenylpropanamide

Molecular Formula

C21H21NO2

Molecular Weight

319.404

InChI

InChI=1S/C21H21NO2/c23-20(19-12-6-10-17-9-4-5-11-18(17)19)15-22-21(24)14-13-16-7-2-1-3-8-16/h1-12,20,23H,13-15H2,(H,22,24)

InChI Key

GDNZDBPFULSDLM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O

solubility

not available

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide is an organic compound characterized by its unique structural features, which include a naphthalene ring, a hydroxyethyl group, and a phenylpropanamide moiety. Its molecular formula is C21H21NO2C_{21}H_{21}NO_{2} with a molecular weight of approximately 319.4 g/mol . This compound has attracted attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

  • Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an alkaline medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: A mixture of concentrated nitric acid and sulfuric acid for nitration.

Major Products Formed

  • Oxidation: Formation of ketone or aldehyde derivatives.
  • Reduction: Formation of amine derivatives.
  • Substitution: Formation of nitro or halogenated derivatives.

Research indicates that N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide may exhibit various biological activities. It has been investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes. Additionally, it shows promise for therapeutic applications, including anti-inflammatory and anticancer properties .

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions:

  • Formation of the Hydroxyethyl Intermediate: Naphthalene is reacted with ethylene oxide in the presence of a catalyst to yield 2-(naphthalen-1-yl)ethanol.
  • Amidation Reaction: The resulting 2-(naphthalen-1-yl)ethanol is then reacted with 3-phenylpropanoic acid using a coupling agent such as dicyclohexylcarbodiimide to form the desired amide bond .

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide has several notable applications:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules and acts as a ligand in coordination chemistry.
  • Biology: Explored for its potential in studying enzyme interactions and cellular processes.
  • Medicine: Investigated for therapeutic properties, particularly in anti-inflammatory and anticancer research.
  • Industry: Used in developing advanced materials and as an intermediate in pharmaceuticals and agrochemicals.

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings may engage in π–π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamideContains phenoxyacetamide moietyDifferent functional group leading to varied reactivity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamideContains methanesulfonamide groupSulfonamide functionality may influence solubility
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamideFeatures ethanesulfonamide groupVariation in sulfonamide structure affecting biological activity

The uniqueness of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to these similar compounds.

Functionalization of the naphthalene ring system forms the foundational step in synthesizing N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide. Traditional Friedel-Crafts acylation remains a cornerstone for introducing acetyl groups at specific positions, though modern catalytic methods offer enhanced regioselectivity. For instance, ruthenium-catalyzed δ-bond activation enables remote C5-functionalization of naphthalene derivatives, achieving selectivity ratios exceeding 20:1 for target positions. This method overcomes historical challenges in accessing para-substituted naphthalenes by leveraging tertiary phosphine ligands to direct metal coordination and bond activation.

Regiocontrolled benzannulation provides an alternative route for constructing multisubstituted naphthalene cores. By employing stereoselective gem-dichlorocyclopropanation followed by acylation and Suzuki-Miyaura cross-couplings, researchers have demonstrated 71–73% yields in forming naphthalene segments with precise substitution patterns. Comparative analysis of functionalization methods reveals distinct advantages:

MethodYield RangeRegioselectivityKey Catalyst
Friedel-Crafts Acylation60–75%α/β = 4–5AlCl₃
Ruthenium Catalysis65–85%C5/others >20:1Ru/Phosphine Complex
Benzannulation71–73%Position-specificPd(PPh₃)₄

These methodologies enable sequential installation of functional groups while preserving aromatic integrity. For example, microwave-assisted Friedel-Crafts reactions reduce reaction times from hours to minutes while maintaining 68–72% yields in dichloroethane solvent systems.

Stereochemical Control in Hydroxyethyl Group Incorporation

The stereoselective introduction of the 2-hydroxyethyl moiety presents significant synthetic challenges due to competing epimerization pathways. Asymmetric transfer hydrogenation using Noyori-type catalysts achieves up to 92% enantiomeric excess (ee) for secondary alcohol intermediates. Key stereochemical control strategies include:

  • Chiral Auxiliary-Mediated Synthesis: Temporarily attaching (R)- or (S)-configured auxiliaries to the naphthalene-ethylamine precursor enables diastereoselective hydroxylation. This approach yields 85–89% diastereomeric excess (de) in THF/water biphasic systems.
  • Dynamic Kinetic Resolution: Ruthenium-catalyzed hydrogenation of β-ketoamide intermediates facilitates simultaneous ketone reduction and stereocenter formation, achieving 78–82% ee under 50 bar H₂ pressure.
  • Enzyme-Mediated Hydroxylation: Immobilized alcohol dehydrogenases in continuous flow reactors demonstrate 94% conversion efficiency for oxidative hydroxylation, though substrate scope remains limited to specific naphthalene derivatives.

The hydroxy group's spatial orientation critically influences molecular interactions, as demonstrated by X-ray crystallography of intermediate complexes. Computational modeling using Spartan software reveals that the (R)-configured hydroxyethyl group adopts a 120° dihedral angle relative to the naphthalene plane, minimizing steric clashes with the phenylpropanamide substituent.

Green Chemistry Approaches for Amide Bond Formation

Sustainable amide coupling strategies address traditional concerns regarding stoichiometric reagent waste and toxic byproducts. Sulfamic acid-catalyzed one-pot assemblies in aqueous media achieve 82–89% yields for amidoalkyl naphthol intermediates, eliminating need for dry solvents. Comparative lifecycle assessments demonstrate 40–60% reductions in E-factor (mass of waste per product mass) compared to classical coupling agents like HOBt/DCC.

Innovative solvent systems further enhance sustainability:

  • Ionic Liquid Media: [BMIM][BF₄] enables reagent recycling across 5 batches with <8% yield drop
  • Deep Eutectic Solvents: Choline chloride/urea mixtures reduce energy input by 35% through lower reaction temperatures (60°C vs. 110°C conventional)
  • Microwave Dielectrics: Ethyl lactate under microwave irradiation accelerates amidation kinetics 12-fold versus thermal heating

Mechanistic studies reveal that sulfamic acid protonates the carbonyl oxygen, activating the carboxamide for nucleophilic attack by the hydroxyethylamine component. This pathway avoids traditional activation steps, reducing overall step count from 4–5 to a single operation. Lifecycle analysis confirms 58% lower carbon footprint versus sequential protection-activation-coupling-deprotection sequences.

XLogP3

3.5

Dates

Last modified: 08-17-2023

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